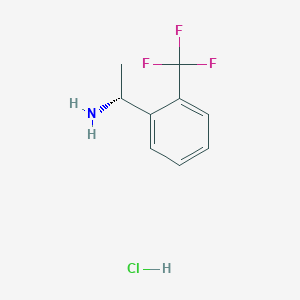

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride

Description

BenchChem offers high-quality (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

(1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10F3N.ClH/c1-6(13)7-4-2-3-5-8(7)9(10,11)12;/h2-6H,13H2,1H3;1H/t6-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RSQQUJNUAPWZKX-FYZOBXCZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=CC=CC=C1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=CC=CC=C1C(F)(F)F)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11ClF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90704267 | |

| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

225.64 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

865815-07-2 | |

| Record name | (1R)-1-[2-(Trifluoromethyl)phenyl]ethan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90704267 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

This guide provides a comprehensive technical overview of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, a chiral amine of significant interest in modern synthetic and medicinal chemistry. We will delve into its core chemical properties, synthesis, analytical characterization, and key applications, offering field-proven insights and detailed experimental protocols to empower your research and development endeavors.

Core Chemical and Physical Properties

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a white to off-white solid. The strategic placement of the trifluoromethyl group at the ortho position of the phenyl ring significantly influences its steric and electronic properties, making it a valuable building block in asymmetric synthesis and drug discovery.

| Property | Value | Source(s) |

| Molecular Formula | C₉H₁₁ClF₃N | [1] |

| Molecular Weight | 225.64 g/mol | [1] |

| CAS Number | 865815-07-2 | [1] |

| Appearance | White to off-white solid | N/A |

| Purity | ≥98% | N/A |

| Boiling Point (Free Base) | 196.3 °C at 760 mmHg | [2] |

| Storage Conditions | Inert atmosphere, Room Temperature | N/A |

The trifluoromethyl group, a potent electron-withdrawing moiety, enhances the lipophilicity of the molecule, a crucial factor for its potential biological activity and ability to cross biological membranes.

Synthesis and Stereochemical Control

The primary route to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is through the asymmetric reductive amination of 2-(trifluoromethyl)acetophenone. This method allows for the direct installation of the chiral amine center with high enantioselectivity.

Experimental Protocol: Asymmetric Reductive Amination

This protocol is a representative procedure and may require optimization based on specific laboratory conditions and available reagents.

Objective: To synthesize (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride from 2-(trifluoromethyl)acetophenone.

Materials:

-

2-(trifluoromethyl)acetophenone

-

Ammonium formate (or another ammonia source)

-

Chiral Ruthenium or Iridium catalyst (e.g., a complex with a chiral phosphine ligand)

-

Hydrogen source (e.g., H₂ gas or a transfer hydrogenation reagent like formic acid)

-

Anhydrous solvent (e.g., Methanol, Isopropanol)

-

Hydrochloric acid (ethanolic or ethereal solution)

-

Standard laboratory glassware and inert atmosphere setup (e.g., Schlenk line)

Workflow Diagram:

Sources

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine Hydrochloride: A Comprehensive Technical Guide to its Synthesis

Introduction

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its stereospecific structure makes it a valuable building block in the synthesis of various biologically active molecules. The trifluoromethyl group imparts unique properties, such as increased metabolic stability and enhanced binding affinity, to the final compounds. This guide provides an in-depth exploration of the primary synthetic routes to this important chiral intermediate, focusing on the underlying chemical principles, optimization of reaction conditions, and practical considerations for laboratory and potential scale-up applications.

Retrosynthetic Analysis

A logical approach to the synthesis of the target molecule begins with a retrosynthetic analysis. This process involves mentally deconstructing the target molecule into simpler, commercially available starting materials.

This analysis reveals two primary strategic disconnections: the formation of the hydrochloride salt from the free amine and the stereoselective formation of the chiral amine from a prochiral ketone precursor. Consequently, the synthesis can be broadly categorized into two main approaches:

-

Asymmetric Synthesis: Direct formation of the (R)-enantiomer from the corresponding ketone using chiral catalysts or reagents.

-

Chiral Resolution: Synthesis of the racemic amine followed by separation of the enantiomers.

This guide will delve into the practical execution of both strategies.

I. Synthesis of the Racemic Precursor: 2'-(Trifluoromethyl)acetophenone

A common precursor for both asymmetric synthesis and chiral resolution is 2'-(trifluoromethyl)acetophenone. This ketone can be prepared via several methods, with Friedel-Crafts acylation being a prevalent approach.

Friedel-Crafts Acylation of Trifluoromethylbenzene

This classic electrophilic aromatic substitution reaction involves the acylation of trifluoromethylbenzene with an acetylating agent, such as acetyl chloride or acetic anhydride, in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).

Reaction Scheme:

Causality Behind Experimental Choices:

-

Lewis Acid Catalyst: Aluminum chloride is a strong Lewis acid that coordinates with the acetylating agent, generating a highly electrophilic acylium ion, which is necessary to overcome the deactivating effect of the trifluoromethyl group on the aromatic ring.

-

Solvent: A non-polar, aprotic solvent such as dichloromethane or carbon disulfide is typically used to prevent reaction with the Lewis acid.

-

Temperature Control: The reaction is often initiated at low temperatures (0-5 °C) to control the exothermicity and minimize side reactions. The temperature may then be gradually raised to drive the reaction to completion.

A patent describes a method for synthesizing m-trifluoromethyl acetophenone where trifluoromethylbenzene and an acetylating agent react in the presence of n-butyllithium and an inorganic salt catalyst.[1] Another patented process involves the reaction of 3-bromo-benzotrifluoride with butyl vinyl ether in the presence of a palladium catalyst.[2]

II. Asymmetric Synthesis Approaches

Asymmetric synthesis offers an elegant and often more atom-economical route to the desired enantiomer by directly establishing the chiral center with the correct stereochemistry.[3]

A. Catalytic Asymmetric Hydrogenation

Catalytic asymmetric hydrogenation of the prochiral ketone, 2'-(trifluoromethyl)acetophenone, is a highly efficient method for producing the corresponding chiral alcohol, (R)-1-(2-(trifluoromethyl)phenyl)ethanol.[4][5][6][7] This alcohol can then be converted to the desired amine. The Nobel Prize-winning work of Noyori and others has led to the development of highly effective ruthenium-based catalysts for this transformation.[8][9]

Key Features of Noyori-type Asymmetric Hydrogenation:

-

Catalyst System: Typically consists of a ruthenium precursor complexed with a chiral diphosphine ligand, such as BINAP ((2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)). The chirality of the ligand dictates the stereochemical outcome of the reduction. For the synthesis of the (R)-alcohol, (R)-BINAP is generally employed.

-

Hydrogen Source: Molecular hydrogen (H₂) is the reductant, making this a green and atom-economical process.[4]

-

Reaction Conditions: The reaction is typically carried out in a suitable solvent, such as methanol or ethanol, under hydrogen pressure.[8]

Experimental Workflow for Asymmetric Hydrogenation:

The resulting chiral alcohol can then be converted to the amine via a two-step sequence involving activation of the hydroxyl group (e.g., as a tosylate or mesylate) followed by nucleophilic substitution with an amine source (e.g., ammonia or an azide followed by reduction).

B. Asymmetric Reductive Amination

A more direct approach is asymmetric reductive amination, which combines the formation of an imine and its stereoselective reduction in a single pot.[10][11] This method can be achieved using chiral catalysts or chiral ammonia equivalents.

Another powerful method for asymmetric amine synthesis involves the use of transaminases.[12] These enzymes can catalyze the transfer of an amino group from an amino donor to a ketone substrate with high enantioselectivity. A study demonstrated the efficient synthesis of (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using an R-ω-transaminase.[13]

III. Chiral Resolution of Racemic 1-(2-(Trifluoromethyl)phenyl)ethanamine

An alternative and widely used strategy is to first synthesize the racemic amine and then separate the enantiomers.[14]

A. Synthesis of Racemic 1-(2-(Trifluoromethyl)phenyl)ethanamine via Reductive Amination

The racemic amine can be prepared from 2'-(trifluoromethyl)acetophenone via reductive amination.[10][15][16] This is typically a one-pot reaction where the ketone reacts with an ammonia source to form an imine intermediate, which is then reduced in situ.[15][16][17][18]

Common Reagents for Reductive Amination:

| Reagent System | Role | Typical Conditions |

| Ammonium acetate / Sodium cyanoborohydride (NaBH₃CN) | Ammonia source / Reducing agent | Methanol, reflux[19] |

| Ammonia / H₂ / Pd-C | Ammonia source / Reducing agent | Ethanolic ammonia, H₂ pressure |

| Hydroxylammonium chloride / Reducing agent | Ammonia source / Reducing agent | One-pot, two-step process[18] |

Causality Behind Experimental Choices:

-

Ammonia Source: Ammonium acetate or a solution of ammonia in an alcohol serves as the source of the amino group.[15]

-

Reducing Agent: Sodium cyanoborohydride is a mild reducing agent that selectively reduces the imine in the presence of the ketone.[10][19] Catalytic hydrogenation over palladium on carbon is another effective method.[19]

-

pH Control: The formation of the imine is favored under slightly acidic conditions, which can be achieved by using ammonium salts or adding a small amount of acid.

B. Diastereomeric Salt Resolution

The most common method for resolving racemic amines is through the formation of diastereomeric salts with a chiral acid.[14][20][21][22] The principle lies in the fact that diastereomers have different physical properties, including solubility, which allows for their separation by fractional crystallization.[20][22][23]

Common Chiral Resolving Agents for Amines:

Experimental Protocol for Chiral Resolution with (+)-Tartaric Acid:

-

Salt Formation: Dissolve the racemic amine in a suitable solvent (e.g., methanol or ethanol). Add a solution of (+)-tartaric acid in the same solvent. The diastereomeric salts will precipitate.

-

Fractional Crystallization: The key to successful resolution is to exploit the solubility difference between the two diastereomeric salts. One diastereomer will be less soluble and will preferentially crystallize out of the solution. This process may need to be repeated several times to achieve high diastereomeric purity.

-

Isolation of the Desired Enantiomer: The less soluble diastereomeric salt is isolated by filtration.

-

Liberation of the Free Amine: The purified diastereomeric salt is treated with a base (e.g., sodium hydroxide solution) to neutralize the tartaric acid and liberate the free (R)-amine.

-

Extraction: The free amine is then extracted into an organic solvent.

IV. Formation of the Hydrochloride Salt

The final step in the synthesis is the formation of the hydrochloride salt. This is typically achieved by treating a solution of the purified (R)-amine in a suitable organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane) with a solution of hydrogen chloride in the same or a compatible solvent, or by bubbling hydrogen chloride gas through the solution. The hydrochloride salt, being less soluble in the organic solvent, precipitates out and can be collected by filtration.

V. Safety Considerations

-

Trifluoromethyl Compounds: Many organofluorine compounds, including trifluoromethyl derivatives, can be toxic and should be handled with care in a well-ventilated fume hood.[24][25][26] Personal protective equipment (PPE), including gloves and safety glasses, is mandatory.[24][25][27][28]

-

Reagents: Many of the reagents used in these syntheses are corrosive, flammable, or toxic. Always consult the Safety Data Sheet (SDS) for each chemical before use.[25][27]

-

Pressure Reactions: Hydrogenation reactions are carried out under pressure and should only be performed in appropriate pressure-rated equipment by trained personnel.

Conclusion

The synthesis of (R)-1-(2-(trifluoromethyl)phenyl)ethanamine hydrochloride can be effectively achieved through either asymmetric synthesis or chiral resolution. The choice of route will often depend on factors such as the scale of the synthesis, the availability and cost of chiral catalysts and resolving agents, and the desired enantiomeric purity. Asymmetric hydrogenation offers a more direct and atom-economical approach, while diastereomeric salt resolution is a robust and well-established method that is often employed in industrial settings. Careful optimization of reaction conditions and adherence to safety protocols are paramount for the successful and safe synthesis of this valuable chiral building block.

References

-

The Royal Society of Chemistry. One-Pot Synthesis of Trifluoromethyl Amines and Perfluoroalkyl Amines with CF3SO2Na and RfSO2Na. [Link]

-

National Institutes of Health. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. [Link]

-

Patsnap. Method for synthesizing m-trifluoromethyl acetophenone. [Link]

-

Chemistry Steps. Reductive Amination. [Link]

-

National Institutes of Health. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope. [Link]

-

Wikipedia. Enantioselective reduction of ketones. [Link]

- Google Patents. CN102690180A - Method for synthesizing trifluoromethyl acetophenone.

-

Chemistry LibreTexts. 5.8: Racemic Mixtures and the Resolution of Enantiomers. [Link]

-

Organic Chemistry Portal. Amine synthesis by reductive amination (reductive alkylation). [Link]

-

Andrew G Myers Research Group. The Noyori Asymmetric Hydrogenation Reaction. [Link]

-

Master Organic Chemistry. Reductive Amination, and How It Works. [Link]

-

ACS Publications. Catalytic Asymmetric Reduction of Difficult-to-Reduce Ketones: Triple-Code Saturation Mutagenesis of an Alcohol Dehydrogenase. [Link]

- Google Patents.

-

PubMed. Asymmetric synthesis of chiral amines with omega-transaminase. [Link]

-

Wikipedia. Asymmetric hydrogenation. [Link]

-

ACS Publications. Protecting-Group-Free Synthesis of Amines: Synthesis of Primary Amines from Aldehydes via Reductive Amination. [Link]

-

The Royal Society of Chemistry. Supplementary material for Resolution of a chiral amine and recovery of unwanted enantiomer by racemization. [Link]

-

Yale University. Asymmetric Synthesis of Amines - Ellman Laboratory. [Link]

-

Catalysis Science & Technology (RSC Publishing). Recent trends in organocatalyzed asymmetric reduction of prochiral ketones. [Link]

-

Science Learning Center. Resolution of a Racemic Mixture. [Link]

-

Angene Chemical. Safety Data Sheet. [Link]

-

Slideshare. Noyori asymmetric hydrogenation. [Link]

-

Wikipedia. Chiral resolution. [Link]

-

Taylor & Francis Online. Synthesis of Primary Amines by One-Pot Reductive Amination of Aldehydes. [Link]

-

ResearchGate. The asymmetric synthesis of chiral secondary amines via hemiaminal and... [Link]

-

Who we serve. Synthesis of Chiral Amines via Asymmetric Hydrogen Borrowing. [Link]

-

ACS Publications. Enantioselectivity in the Noyori–Ikariya Asymmetric Transfer Hydrogenation of Ketones. [Link]

-

Asymmetric Synthesis. [Link]

Sources

- 1. CN102690180A - Method for synthesizing trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 2. US6420608B1 - Process for the preparation of trifluoromethyl acetophenone - Google Patents [patents.google.com]

- 3. uwindsor.ca [uwindsor.ca]

- 4. Asymmetric hydrogenation of ketones: Tactics to achieve high reactivity, enantioselectivity, and wide scope - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Enantioselective reduction of ketones - Wikipedia [en.wikipedia.org]

- 6. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 7. Asymmetric Reduction of Ketones [sigmaaldrich.com]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 9. Noyori asymmetric hydrogenation | PPTX [slideshare.net]

- 10. masterorganicchemistry.com [masterorganicchemistry.com]

- 11. researchgate.net [researchgate.net]

- 12. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Chiral resolution - Wikipedia [en.wikipedia.org]

- 15. Reductive Amination - Chemistry Steps [chemistrysteps.com]

- 16. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]

- 17. pubs.acs.org [pubs.acs.org]

- 18. tandfonline.com [tandfonline.com]

- 19. benchchem.com [benchchem.com]

- 20. pdf.benchchem.com [pdf.benchchem.com]

- 21. chem.libretexts.org [chem.libretexts.org]

- 22. sciencelearningcenter.pbworks.com [sciencelearningcenter.pbworks.com]

- 23. rsc.org [rsc.org]

- 24. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 25. sigmaaldrich.com [sigmaaldrich.com]

- 26. angenechemical.com [angenechemical.com]

- 27. fishersci.co.uk [fishersci.co.uk]

- 28. tcichemicals.com [tcichemicals.com]

An In-Depth Technical Guide to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride (CAS Number: 865815-07-2)

Part 1: Compound Overview

Introduction

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine of significant interest in the pharmaceutical and agrochemical industries. Its unique structural features, particularly the presence of a trifluoromethyl group at the ortho position of the phenyl ring and a chiral center at the benzylic carbon, make it a valuable building block for the synthesis of complex, biologically active molecules. This guide provides an in-depth technical overview of its synthesis, characterization, applications, and safe handling for researchers, scientists, and drug development professionals.

Chiral amines are fundamental components in a vast array of pharmaceuticals and bioactive compounds.[1] The enantiomeric purity of these compounds is often critical to their therapeutic efficacy and safety. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride serves as a key intermediate in the development of novel therapeutics, particularly in the realm of neurological and psychiatric disorders.[2]

Physicochemical Properties

A summary of the key physicochemical properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is presented in the table below.

| Property | Value | Source(s) |

| CAS Number | 865815-07-2 | [3] |

| Molecular Formula | C₉H₁₁ClF₃N | [3] |

| Molecular Weight | 225.64 g/mol | [3] |

| Appearance | Solid | [4] |

| Storage Temperature | 4°C, protect from light | [4] |

| Purity (typical) | ≥98% | [5] |

The Strategic Importance of the Ortho-Trifluoromethyl Group

The trifluoromethyl (-CF₃) group is a cornerstone in modern medicinal chemistry, and its placement on an aromatic ring can profoundly influence a molecule's biological activity.[6][7] The introduction of a -CF₃ group can enhance several key properties of a drug candidate:

-

Metabolic Stability: The strong carbon-fluorine bond is resistant to metabolic degradation by cytochrome P450 enzymes, which can increase the half-life of a drug in the body.[2]

-

Lipophilicity: The -CF₃ group significantly increases the lipophilicity (fat-solubility) of a molecule, which can improve its ability to cross cell membranes and the blood-brain barrier.[6]

-

Binding Affinity: The electron-withdrawing nature of the -CF₃ group can alter the electronic properties of the aromatic ring, potentially leading to stronger interactions with biological targets.

-

Conformational Control: The steric bulk of the ortho-trifluoromethyl group can restrict the rotation of the phenyl ring, locking the molecule into a specific conformation that may be more favorable for binding to a receptor or enzyme active site.

Part 2: Synthesis and Manufacturing

The synthesis of enantiomerically pure (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride can be achieved through several strategic approaches. The choice of method often depends on the desired scale, purity requirements, and available resources.

Synthetic Strategy Overview

Two primary strategies are commonly employed for the synthesis of this chiral amine:

-

Asymmetric Synthesis: This approach directly generates the desired (R)-enantiomer through the use of chiral catalysts or auxiliaries. A common method is the asymmetric reduction of a prochiral ketone, 2'-(trifluoromethyl)acetophenone.

-

Reductive Amination followed by Chiral Resolution: This method involves the initial synthesis of a racemic mixture of the amine, which is then separated into its constituent enantiomers using a chiral resolving agent.

Sources

- 1. CN108883399B - Fenfluramine composition and preparation method thereof - Google Patents [patents.google.com]

- 2. benchchem.com [benchchem.com]

- 3. fishersci.com [fishersci.com]

- 4. researchgate.net [researchgate.net]

- 5. chemscene.com [chemscene.com]

- 6. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

An In-Depth Technical Guide to the Physicochemical Properties of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Introduction

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine of significant interest in pharmaceutical research and development. Its structure, featuring a trifluoromethyl group on the phenyl ring, imparts unique electronic properties that can influence its biological activity, metabolic stability, and binding affinity to target proteins. As a hydrochloride salt, its solubility and handling characteristics are modified for practical applications in laboratory and development settings. This guide provides a comprehensive overview of its physicochemical properties, analytical methodologies, and considerations for its use in research.

Chemical Identity and Physical Properties

A foundational understanding of a compound begins with its fundamental identifiers and physical characteristics.

Key Identifiers

| Identifier | Value |

| Chemical Name | (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride |

| CAS Number | 865815-07-2[1] |

| Molecular Formula | C₉H₁₁ClF₃N[1][2] |

| Molecular Weight | 225.64 g/mol [1] |

| Free Base MW | 189.18 g/mol [1][3] |

Physical Description

The compound is typically supplied as a white to off-white solid.[4]

Storage and Handling

For optimal stability, (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride should be stored under an inert atmosphere at room temperature or refrigerated at 2-8°C.[3]

Key Physicochemical Parameters

| Property | Estimated Value/Range | Justification and Insights |

| Melting Point | Not available. | The melting point of hydrochloride salts of small organic molecules can vary widely depending on crystalline form and purity. Experimental determination via techniques like Differential Scanning Calorimetry (DSC) is essential. |

| Boiling Point | 196.3°C at 760 mmHg (for the free base)[3] | This value is for the free amine. The hydrochloride salt will likely decompose at elevated temperatures rather than boil. |

| pKa | 9-11 | The primary amine group is basic. The pKa of the conjugate acid is expected to be in the typical range for similar phenethylamines. This value is critical for understanding the ionization state of the molecule at different pH values, which influences its solubility, lipophilicity, and interaction with biological targets. |

| Solubility | Soluble in organic solvents like ethanol and dichloromethane. | While qualitative data suggests solubility in common organic solvents, quantitative aqueous solubility data is not available. The hydrochloride form is expected to have significantly higher aqueous solubility than the free base, a crucial factor for in vitro assays and formulation development. |

Spectroscopic and Analytical Characterization

The structural elucidation and purity assessment of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride rely on a suite of spectroscopic and chromatographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone for confirming the molecular structure. Based on the structure and data from analogous compounds, the following spectral features are anticipated:

-

¹H NMR:

-

Aromatic Protons: Signals in the aromatic region (approximately 7.5-8.0 ppm) will be influenced by the electron-withdrawing trifluoromethyl group.

-

Methine Proton (CH-NH₂): A multiplet is expected in the range of 2.8-3.2 ppm.

-

Methyl Protons (CH₃): A doublet will be present due to coupling with the adjacent methine proton.

-

-

¹³C NMR: The spectrum will show distinct signals for the aromatic carbons, with the carbon attached to the trifluoromethyl group exhibiting a characteristic quartet due to C-F coupling. Signals for the aliphatic carbons (methine and methyl) will also be present.

Mass Spectrometry (MS)

Electrospray Ionization Mass Spectrometry (ESI-MS) is a key technique for determining the molecular weight. For the free base of the compound, a prominent ion corresponding to the protonated molecule [M+H]⁺ is expected at an m/z of approximately 189.18.

Infrared (IR) Spectroscopy

IR spectroscopy can confirm the presence of key functional groups. Expected characteristic absorption bands include:

-

N-H stretching: Associated with the primary amine group.

-

C-H stretching: From the aromatic and aliphatic portions of the molecule.

-

C-F stretching: Strong absorption bands characteristic of the trifluoromethyl group.

Synthesis and Enantiomeric Purity

The synthesis of enantiomerically pure chiral amines is a critical aspect of pharmaceutical development.

Synthetic Approach

A common and effective method for the synthesis of chiral amines like (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine is through the reductive amination of a prochiral ketone.

Caption: General synthetic route to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride.

Expertise & Experience Insight: The choice of the chiral auxiliary or catalyst in the reduction step is paramount for achieving high enantiomeric excess (e.e.). Asymmetric hydrogenation using rhodium or ruthenium catalysts with chiral phosphine ligands is a well-established and scalable method for this type of transformation.

Determination of Enantiomeric Purity by Chiral HPLC

High-Performance Liquid Chromatography (HPLC) with a chiral stationary phase (CSP) is the gold standard for determining the enantiomeric purity of chiral compounds.

Experimental Protocol: A Starting Point for Method Development

The following protocol, based on established methods for similar chiral amines, serves as a robust starting point for developing a validated analytical method.

-

Instrumentation: A standard HPLC system with a UV detector.

-

Chiral Stationary Phase: A polysaccharide-based column, such as Chiralpak® AD-H or Chiralcel® OD-H, is often a good first choice.

-

Mobile Phase: A typical mobile phase for normal-phase chiral separations consists of a mixture of n-hexane and an alcohol modifier (e.g., isopropanol or ethanol). A starting composition of 90:10 (v/v) n-hexane:isopropanol is recommended. For basic analytes like amines, the addition of a small amount of a basic modifier (e.g., 0.1% diethylamine) to the mobile phase is often necessary to improve peak shape and resolution.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Detection: UV detection at a wavelength where the analyte exhibits strong absorbance (e.g., 254 nm).

-

Sample Preparation: Dissolve the sample in the mobile phase at a concentration of approximately 1 mg/mL.

Caption: A typical workflow for the analysis of enantiomeric purity by chiral HPLC.

Trustworthiness through Self-Validation: A key aspect of a trustworthy protocol is the inclusion of a system suitability test. Before analyzing samples, a racemic mixture of the compound should be injected to confirm that the system can adequately separate the two enantiomers (typically requiring a resolution >1.5).

Stability Considerations

The stability of a pharmaceutical compound is a critical attribute that influences its shelf-life, storage conditions, and formulation development.

Forced Degradation Studies

To understand the degradation pathways and develop a stability-indicating analytical method, forced degradation studies should be performed. This involves subjecting the compound to harsh conditions, including:

-

Acidic and Basic Hydrolysis: Treatment with acids (e.g., 0.1 M HCl) and bases (e.g., 0.1 M NaOH) at elevated temperatures.

-

Oxidation: Exposure to an oxidizing agent such as hydrogen peroxide.

-

Thermal Stress: Heating the solid compound.

-

Photostability: Exposing the compound to light, as per ICH Q1B guidelines.

The resulting degradation products can be analyzed by HPLC to ensure that they do not co-elute with the main peak, thus demonstrating the specificity of the analytical method.

Long-Term Stability

Long-term stability studies are conducted under controlled temperature and humidity conditions representative of the intended storage environment. These studies are essential for determining the shelf-life of the drug substance.

Conclusion

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a valuable chiral building block in medicinal chemistry. While some of its specific physicochemical properties require further experimental determination, this guide provides a comprehensive framework for its characterization and analysis based on established scientific principles and data from analogous compounds. The provided protocols for synthesis and analysis offer a solid foundation for researchers to develop robust and reliable methods for their specific applications. As with any scientific endeavor, rigorous experimental validation is paramount to ensure the quality and integrity of the data generated.

References

-

EON Biotech. (n.d.). 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride – (39959-68-7). Retrieved from [Link]

-

ChemBK. (n.d.). (R)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCl. Retrieved from [Link]

-

PubChem. (n.d.). (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. Retrieved from [Link]

-

American Elements. (n.d.). (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. Retrieved from [Link]

- Google Patents. (n.d.). US4338333A - Ethanamine derivatives their preparation and use in pharmaceutical compositions.

-

ChemBK. (n.d.). (1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine. Retrieved from [Link]

-

LCGC International. (2015-01-01). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. Retrieved from [Link]

-

Phenomenex. (2012). Simplified Chiral HPLC/SFC Column Screening Strategies. Retrieved from [Link]

-

European Medicines Agency. (2006). Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

-

NIH. (n.d.). Stability Indicating HPLC Method for the Determination of Chiral Purity of R-(-)-5-[2-aminopropyl]-2-methoxybenzene Sulfonamide. Retrieved from [Link]

Sources

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride molecular structure

An In-Depth Technical Guide to (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine Hydrochloride: Structure, Synthesis, and Analysis

Introduction

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a critical chiral building block in the landscape of modern drug development and asymmetric synthesis. Its structure, featuring a stereogenic center adjacent to a phenyl ring substituted with an ortho-trifluoromethyl group, makes it a highly sought-after intermediate for creating complex, high-value pharmaceutical agents. The presence of the trifluoromethyl (-CF₃) group is particularly significant; it can enhance key drug-like properties such as metabolic stability, lipophilicity, and binding affinity to biological targets.[1][2] This guide serves as a comprehensive technical resource for researchers and drug development professionals, offering field-proven insights into its molecular structure, stereoselective synthesis, and rigorous analytical characterization.

Part 1: Molecular Structure and Physicochemical Properties

A thorough understanding of the molecule's structure and inherent properties is fundamental to its effective application. The hydrochloride salt form enhances stability and aqueous solubility, making it more amenable to handling and formulation development compared to the freebase.

The key structural features are:

-

The (R)-Stereocenter: The specific three-dimensional arrangement at the chiral carbon (the carbon bonded to the amino group, methyl group, phenyl ring, and a hydrogen atom) is crucial for its biological activity. The (R)-configuration dictates the specific interaction with chiral receptors or enzymes.

-

Ortho-Trifluoromethyl Group: This strongly electron-withdrawing group, positioned at the 2-position of the phenyl ring, significantly influences the molecule's electronic properties and conformation. It can improve blood-brain barrier penetration and block metabolic degradation at the phenyl ring.[2]

-

Primary Amine: The -NH₂ group is a key functional handle for subsequent chemical modifications and a common pharmacophore for interacting with biological targets.

Core Physicochemical Data

| Property | Value | Source(s) |

| Chemical Name | (1R)-1-[2-(trifluoromethyl)phenyl]ethanamine;hydrochloride | [3] |

| CAS Number | 865815-07-2 | [4][5][6] |

| Molecular Formula | C₉H₁₁ClF₃N | [4][7] |

| Molecular Weight | 225.64 g/mol | [4][5] |

| Appearance | White to off-white solid | [7] |

| Storage Conditions | Store at room temperature in an inert atmosphere | [5][7] |

| SMILES | CC1=CC=CC=C1C(F)(F)F.Cl | [5] |

| InChI Key | RSQQUJNUAPWZKX-FYZOBXCZSA-N | [6] |

Molecular Structure Diagram

Caption: 2D representation of the (R)-enantiomer's hydrochloride salt.

Part 2: Synthesis and Stereochemical Control

The synthesis of enantiomerically pure amines is a cornerstone of modern organic chemistry. For (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine, asymmetric reductive amination of the corresponding prochiral ketone, 2'-(trifluoromethyl)acetophenone, is a highly effective and industrially relevant strategy.[8] This approach directly establishes the chiral center with high enantioselectivity.

The causality behind this choice is twofold:

-

Atom Economy: Reductive amination is an efficient process, directly converting a ketone to an amine.

-

Stereochemical Control: The use of a chiral catalyst, often a transition metal complex with a chiral ligand, allows for precise control over the formation of the desired (R)-enantiomer.[9] Biocatalytic methods using R-selective ω-transaminases also provide an excellent green chemistry alternative, offering exceptionally high enantiomeric excess (>99.9% ee).[10]

Experimental Protocol: Asymmetric Reductive Amination

This protocol describes a representative chemical synthesis.

Step 1: Imine Formation (Intermediate)

-

To a solution of 2'-(trifluoromethyl)acetophenone (1.0 eq) in a suitable solvent (e.g., toluene or methanol) is added an ammonia source, such as ammonium acetate (2.0-3.0 eq).

-

The reaction mixture is heated to facilitate the formation of the intermediate N-unsubstituted imine. Water is removed, often by azeotropic distillation with a Dean-Stark apparatus if in toluene.

Step 2: Asymmetric Hydrogenation

-

The vessel is purged with an inert gas (Argon or Nitrogen).

-

A chiral catalyst system, for example, a Ruthenium-based catalyst like Ru/C3-TunePhos (0.1-1.0 mol%), is added.[8] The choice of ligand is critical; ligands like TunePhos or BINAP derivatives are designed with specific steric and electronic properties to induce high enantioselectivity for a given substrate class.

-

The reaction mixture is pressurized with hydrogen gas (H₂) to 50-60 bar.

-

The reaction is stirred at an elevated temperature (e.g., 80°C) for 12-24 hours, or until monitoring by GC or TLC indicates complete consumption of the imine intermediate.

Step 3: Work-up and Salt Formation

-

After cooling and depressurization, the catalyst is removed by filtration.

-

The solvent is removed under reduced pressure.

-

The crude amine freebase is dissolved in a suitable solvent like diethyl ether or ethyl acetate.

-

A solution of hydrochloric acid in an organic solvent (e.g., 2M HCl in diethyl ether) is added dropwise with stirring until precipitation is complete.

-

The resulting solid, (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, is collected by filtration, washed with cold solvent, and dried under vacuum.

Synthetic Workflow Diagram

Caption: Key stages in the asymmetric reductive amination synthesis.

Part 3: Comprehensive Analytical Characterization

Rigorous analytical validation is non-negotiable in drug development. This involves confirming the molecule's identity, purity, and, most critically, its enantiomeric excess (ee).

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the molecular structure. Spectroscopic data can be compared against reference spectra.[11][12]

-

Mass Spectrometry (MS): Provides confirmation of the molecular weight (225.64 for the hydrochloride salt, 189.18 for the freebase).[3][13]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups, such as N-H stretches for the amine salt and C-F stretches for the trifluoromethyl group.

Protocol: Enantiomeric Purity Determination by Chiral HPLC

This self-validating protocol is designed for the robust determination of enantiomeric excess. High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is the gold standard for this analysis.[14][15]

1. Instrumentation and Materials:

-

HPLC System: Agilent 1200 series or equivalent, equipped with a UV detector.[12]

-

Chiral Column: Daicel Chiralcel OD-H (250 x 4.6 mm, 5 µm) or equivalent polysaccharide-based CSP. These columns are effective due to their ability to form transient, diastereomeric complexes with enantiomers through a combination of hydrogen bonding, dipole-dipole, and π-π interactions.[12][16]

-

Mobile Phase: A mixture of n-Hexane and Isopropanol (IPA). A typical starting ratio is 99:1 (Hexane:IPA).[12] The non-polar hexane is the weak solvent, while the polar IPA acts as the modifier, modulating retention time and resolution.

-

Additives: Trifluoroacetic acid (TFA) and a basic modifier like triethylamine (TEA) may be added at low concentrations (e.g., 0.1%) to the mobile phase to improve peak shape and resolution by suppressing unwanted interactions with the silica support of the CSP.[17]

-

Sample Preparation: Dissolve ~1 mg of the hydrochloride salt in 1 mL of the mobile phase.

2. Chromatographic Conditions:

-

Flow Rate: 0.8 mL/min.[12]

-

Detection Wavelength: 242 nm, where the phenyl ring exhibits strong absorbance.[12]

-

Column Temperature: 25°C (ambient).

-

Injection Volume: 10 µL.

3. Execution and Analysis:

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (~30 minutes).

-

Inject a sample of the racemic standard to determine the retention times of both the (R) and (S) enantiomers.

-

Inject the sample of the synthesized (R)-enantiomer.

-

Integrate the peak areas for both enantiomers.

-

Calculate the enantiomeric excess (% ee) using the formula: % ee = [ (Area_R - Area_S) / (Area_R + Area_S) ] * 100

4. Causality and Trustworthiness:

-

System Suitability: Before sample analysis, inject the racemic standard to ensure the system is performing correctly. The resolution between the two enantiomer peaks should be greater than 1.5. This validates the method's ability to separate the enantiomers.

-

Specificity: The use of a validated chiral column provides specificity, ensuring that the separation is based on stereochemistry.

-

Limit of Quantitation (LOQ): The method should be validated to determine the lowest concentration at which the minor enantiomer can be reliably quantified, typically down to 0.1%.[18]

Analytical Workflow Diagram

Caption: Step-by-step workflow for determining enantiomeric purity via HPLC.

References

-

Shin, J. S., & Kim, B. G. (1999). Asymmetric synthesis of chiral amines with omega-transaminase. Biotechnology and Bioengineering, 65(2), 206–211. Available at: [Link]

-

Tan, X., Gao, S., Zeng, W., Xin, S., Yin, Q., & Zhang, X. (2018). Asymmetric Synthesis of Chiral Primary Amines by Ruthenium-Catalyzed Direct Reductive Amination of Alkyl Aryl Ketones with Ammonium Salts and Molecular H2. Journal of the American Chemical Society, 140(6), 2024–2027. Available at: [Link]

-

Wang, Y., & Li, P. (2012). Catalytic Asymmetric Synthesis of Chiral γ-Amino Ketones via Umpolung Reactions of Imines. Organic Letters, 14(16), 4242–4245. Available at: [Link]

-

Mangas-Sanchez, J., Sharma, M., Cosgrove, S. C., Ramsden, J. I., Marshall, J. R., Thorpe, T. W., Palmer, R. B., Grogan, G., & Turner, N. J. (2020). Asymmetric synthesis of primary amines catalyzed by thermotolerant fungal reductive aminases. Chemical Science, 11(20), 5217–5222. Available at: [Link]

-

Al-Qaisi, A. M., Al-Sbou, Y. A., & Al-Gharabli, S. I. (2022). Enantioselective Chromatographic Separation and Lipase Catalyzed Asymmetric Resolution of Biologically Important Chiral Amines. Molecules, 27(15), 4983. Available at: [Link]

-

Fernández-Pérez, H., & Vidal-Ferran, A. (2021). Recent Advances in the Enantioselective Synthesis of Chiral Amines via Transition Metal-Catalyzed Asymmetric Hydrogenation. Chemical Reviews, 121(22), 14047–14113. Available at: [Link]

-

Ali, I., Al-Othman, Z. A., & Al-Warthan, A. (2021). Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases. Yakhak Hoeji, 65(3), 195-204. Available at: [Link]

-

ChemBK. (n.d.). (1R)-1-[2-methyl-3-(trifluoromethyl)phenyl]ethanamine. Retrieved January 19, 2026, from [Link]

-

EON Biotech. (n.d.). 1-[2-(Trifluoromethyl)phenyl]ethylamine Hydrochloride – (39959-68-7). Retrieved January 19, 2026, from [Link]

-

ResearchGate. (n.d.). (a) Determination of enantiomeric purities by chiral HPLC analysis of.... Retrieved January 19, 2026, from [Link]

-

C.A.T. GmbH & Co. (n.d.). Analyses of amino acids, Enantiomeric purity. Retrieved January 19, 2026, from [Link]

-

Flann, D. C., & Pustam, A. (2014). Comparison of Enantiomeric Separations and Screening Protocols for Chiral Primary Amines by SFC and HPLC. LCGC International, 27(9). Available at: [Link]

-

PubChem. (n.d.). (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. Retrieved January 19, 2026, from [Link]

-

American Elements. (n.d.). (R)-1-(3-(Trifluoromethyl)phenyl)ethanamine hydrochloride. Retrieved January 19, 2026, from [Link]

-

ChemBK. (n.d.). (R)-1-[2-(TRIFLUOROMETHYL)PHENYL]ETHYLAMINE-HCl - Physico-chemical Properties. Retrieved January 19, 2026, from [Link]

-

Li, G., Zhang, M., Wang, Y., Liu, H., & Xu, Y. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7401. Available at: [Link]

-

Westphal, F., Geyer, H., Schänzer, W., & Thevis, M. (2018). Chiral separation of new cathinone- and amphetamine-related designer drugs by gas chromatography-mass spectrometry using trifluoroacetyl-L-prolyl chloride as chiral derivatization reagent. Journal of Pharmaceutical and Biomedical Analysis, 153, 117-127. Available at: [Link]

-

Scribd. (n.d.). Chiral Drug Separation. Retrieved January 19, 2026, from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Stereoselective metal-free catalytic synthesis of chiral trifluoromethyl aryl and alkyl amines. Retrieved January 19, 2026, from [Link]

-

Applichem. (n.d.). 1-[2-(Trifluoromethyl)phenyl]ethylamine, HCl. Retrieved January 19, 2026, from [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. Retrieved January 19, 2026, from [Link]

-

NIST WebBook. (n.d.). Phenethylamine, alpha-methyl-4-(trifluoromethyl)-, hydrochloride. Retrieved January 19, 2026, from [Link]

-

Al-Sabti, H., & El-Gindy, A. (2020). UHPLC assay and impurity methods for diphenhydramine and phenylephrine hydrochloride oral solution. Journal of chromatographic science, 58(7), 625–633. Available at: [Link]

Sources

- 1. (S)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 865815-09-4 | Benchchem [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine | C9H10F3N | CID 2779044 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (R)-1-(2-(TrifluoroMethyl)phenyl)ethanaMine hydrochloride | 865815-07-2 [chemicalbook.com]

- 5. 865815-07-2|(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride|BLD Pharm [bldpharm.com]

- 6. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride | 865815-07-2 [sigmaaldrich.com]

- 7. (R)-1-(2-(TrifluoroMethyl)phenyl)ethanaMine hydrochloride CAS#: 865815-07-2 [m.chemicalbook.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 11. (R)-1-(2-(TrifluoroMethyl)phenyl)ethanaMine hydrochloride(865815-07-2) 1H NMR spectrum [chemicalbook.com]

- 12. rsc.org [rsc.org]

- 13. eontrading.uk [eontrading.uk]

- 14. mdpi.com [mdpi.com]

- 15. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. chromatographyonline.com [chromatographyonline.com]

- 18. Analyses of amino acids, Enantiomeric purity [cat-online.com]

A Comprehensive Spectroscopic Analysis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine Hydrochloride

An In-depth Technical Guide

Introduction

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is a chiral amine of significant interest in medicinal chemistry and pharmaceutical development. As a key building block, its structural integrity, purity, and stereochemistry are paramount for the synthesis of targeted, high-efficacy therapeutic agents. The presence of a trifluoromethyl group at the ortho position of the phenyl ring, combined with a chiral center, imparts unique electronic and steric properties that are crucial for its biological activity and interactions.[1]

This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—for the definitive characterization of this compound. The methodologies and interpretations presented herein are grounded in established scientific principles, offering researchers and drug development professionals a robust framework for quality control and structural verification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the precise molecular structure of organic compounds in solution. For (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride, a combination of ¹H, ¹³C, and ¹⁹F NMR provides a complete picture of the molecule's atomic connectivity and environment.

Expertise & Rationale: Experimental Design

The choice of solvent and NMR experiments is critical. Deuterated methanol (CD₃OD) or dimethyl sulfoxide (DMSO-d₆) are suitable solvents due to the compound's salt nature. DMSO-d₆ is often preferred as it allows for the observation of exchangeable protons (e.g., from the -NH₃⁺ group). The inclusion of ¹⁹F NMR is mandatory for this molecule, as the fluorine nucleus is highly sensitive to its environment, providing direct confirmation of the trifluoromethyl group's presence and electronic state.[2][3]

Experimental Protocol: NMR Data Acquisition

-

Sample Preparation: Dissolve approximately 10-15 mg of the compound in 0.6 mL of DMSO-d₆. Ensure complete dissolution by gentle vortexing.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz (or higher) spectrometer. Set the spectral width to cover a range of 0-12 ppm.[4] An acquisition time of 2-3 seconds and a relaxation delay of 5 seconds are recommended for quantitative analysis.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum using a proton-decoupled pulse sequence. A wider spectral width (0-200 ppm) is necessary. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) is required to achieve an adequate signal-to-noise ratio.[4]

-

¹⁹F NMR Acquisition: Acquire the fluorine-19 NMR spectrum. This nucleus is highly sensitive, so fewer scans are typically needed.[5] The chemical shifts should be referenced to an external standard like CFCl₃.

NMR Analysis Workflow

Caption: Workflow for NMR spectroscopic analysis.

Predicted NMR Data and Interpretation

The following tables summarize the predicted chemical shifts (δ) and coupling constants (J) for the compound.

Table 1: Predicted ¹H NMR Data (400 MHz, DMSO-d₆)

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |

|---|---|---|---|---|

| ~8.80 | Broad s | 3H | -NH₃⁺ | Exchangeable protons of the ammonium group, often broad. |

| ~7.90 | d, J ≈ 7.8 Hz | 1H | Ar-H | Aromatic proton ortho to the -CF₃ group, deshielded. |

| ~7.75 | t, J ≈ 7.6 Hz | 1H | Ar-H | Aromatic proton para to the -CF₃ group. |

| ~7.60 | m | 2H | Ar-H | Remaining two aromatic protons. |

| ~4.80 | q, J ≈ 6.8 Hz | 1H | CH-NH₃⁺ | Methine proton, coupled to the adjacent methyl group. |

| ~1.65 | d, J ≈ 6.8 Hz | 3H | CH₃ | Methyl protons, coupled to the adjacent methine proton. |

Table 2: Predicted ¹³C and ¹⁹F NMR Data (100 MHz, DMSO-d₆)

| Nucleus | Chemical Shift (δ, ppm) | Assignment | Rationale |

|---|---|---|---|

| ¹³C | ~135-125 | Ar-C | Aromatic carbons. The carbon attached to the -CF₃ group will appear as a quartet due to C-F coupling. |

| ¹³C | ~124 (q, J ≈ 272 Hz) | -CF₃ | Trifluoromethyl carbon, large one-bond C-F coupling constant. |

| ¹³C | ~48 | CH-NH₃⁺ | Aliphatic methine carbon. |

| ¹³C | ~20 | CH₃ | Aliphatic methyl carbon. |

| ¹⁹F | ~ -60 | -CF₃ | Typical chemical shift for an aryl trifluoromethyl group.[5] |

Infrared (IR) Spectroscopy

IR spectroscopy is a rapid and reliable technique for identifying the functional groups present in a molecule. For this compound, IR is particularly useful for confirming the presence of the amine hydrochloride and the trifluoromethyl groups.

Expertise & Rationale: Experimental Design

The Attenuated Total Reflectance (ATR) method is the preferred choice for solid samples. It requires minimal sample preparation and provides high-quality, reproducible spectra. The key diagnostic region for this molecule is 4000-1500 cm⁻¹, where N-H, C-H, and aromatic C=C stretching vibrations occur, and the region below 1400 cm⁻¹ for the strong C-F vibrations.

Experimental Protocol: ATR-IR Data Acquisition

-

Background Scan: Record a background spectrum of the clean, empty ATR crystal. This is a critical self-validating step to subtract atmospheric and instrumental interferences.

-

Sample Application: Place a small amount of the solid sample directly onto the ATR diamond crystal.

-

Apply Pressure: Use the instrument's pressure arm to ensure firm and uniform contact between the sample and the crystal.

-

Data Acquisition: Record the infrared spectrum over a range of 4000-400 cm⁻¹. Co-add at least 16 scans to achieve a good signal-to-noise ratio.

IR Analysis Workflow

Caption: Workflow for ATR-IR spectroscopic analysis.

Predicted IR Data and Interpretation

Table 3: Predicted Characteristic IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment | Rationale |

|---|---|---|---|

| 3200-2800 | Strong, Broad | N-H Stretch (-NH₃⁺) | Characteristic broad absorption for the stretching vibrations of a primary ammonium salt.[6][7] |

| 3100-3000 | Medium | Aromatic C-H Stretch | Stretching vibrations of the C-H bonds on the phenyl ring. |

| 2980-2900 | Medium | Aliphatic C-H Stretch | Stretching vibrations of the methyl and methine C-H bonds. |

| ~1600, ~1480 | Medium-Weak | Aromatic C=C Stretch | Benzene ring skeletal vibrations. |

| ~1590 | Medium | N-H Bend (-NH₃⁺) | Asymmetric bending (scissoring) vibration of the ammonium group.[8] |

| 1350-1100 | Very Strong | C-F Stretch | The C-F bonds of the trifluoromethyl group give rise to very strong, characteristic absorptions in this region.[9] |

| ~1250 | Medium | C-N Stretch | Stretching vibration of the carbon-nitrogen bond.[6] |

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, confirming the molecular weight and offering insights into its structure.

Expertise & Rationale: Experimental Design

Electrospray Ionization (ESI) is the ideal technique for this compound as it is a soft ionization method suitable for polar, pre-ionized molecules like hydrochloride salts. Analysis in positive ion mode will readily generate the protonated molecular ion [M+H]⁺, which corresponds to the cation of the salt. Tandem mass spectrometry (MS/MS) can then be used to induce fragmentation and probe the molecular structure.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Prepare a dilute solution of the sample (~1 mg/mL) in a suitable solvent such as methanol or acetonitrile.

-

Infusion: Introduce the sample solution into the ESI source via direct infusion using a syringe pump at a low flow rate (e.g., 5-10 µL/min).

-

Ionization: Operate the ESI source in positive ion mode. Optimize parameters such as capillary voltage and source temperature to achieve a stable signal for the ion of interest.

-

Full Scan MS: Acquire a full scan mass spectrum to identify the [M+H]⁺ ion. The expected m/z for the free base (C₉H₁₀F₃N, MW ≈ 189.18) protonated is approximately 190.08.

-

Tandem MS (MS/MS): Select the [M+H]⁺ ion (m/z 190.08) as the precursor and subject it to collision-induced dissociation (CID) to generate a fragment ion spectrum.

Proposed Mass Spectrometry Fragmentation Pathway

Caption: Proposed ESI-MS fragmentation pathway.

Predicted MS Data and Interpretation

Table 4: Predicted ESI-MS Fragmentation Data

| m/z | Proposed Formula | Identity | Rationale |

|---|---|---|---|

| 190.08 | [C₉H₁₁F₃N]⁺ | [M+H]⁺ | The protonated molecular ion of the free base. |

| 175.07 | [C₈H₈F₃N]⁺ | [M+H - CH₃]⁺ | Result of alpha-cleavage, a common fragmentation pathway for amines, involving the loss of the methyl group.[10] |

| 173.05 | [C₉H₈F₃]⁺ | [M+H - NH₃]⁺ | Loss of neutral ammonia, a characteristic fragmentation for benzylamines, resulting in a stable benzylic carbocation.[11][12] |

Conclusion

The collective application of NMR (¹H, ¹³C, ¹⁹F), IR, and Mass Spectrometry provides an unambiguous structural confirmation of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride. The predicted data, derived from fundamental spectroscopic principles, serves as a reliable benchmark for quality assessment. NMR spectroscopy confirms the precise atomic connectivity and stereochemical environment, IR spectroscopy validates the presence of key functional groups, and mass spectrometry confirms the molecular weight and provides structural insights through fragmentation analysis. Together, these techniques form an essential analytical toolkit for any researcher working with this important chiral building block.

References

-

Chemistry LibreTexts. 24.10: Spectroscopy of Amines. (2024). Available at: [Link]

-

University of Calgary. IR Spectroscopy Tutorial: Amines. Available at: [Link]

-

Gu, G., et al. Chiral Discrimination of Acyclic Secondary Amines by 19F NMR. Analytical Chemistry. (2024). Available at: [Link]

-

Bouchoux, G., et al. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations. PubMed. Available at: [Link]

-

ResearchGate. Recent Development on Spectroscopic Methods for Chiral Analysis of Enantiomeric Compounds. (2009). Available at: [Link]

-

Reich, H. J. 19F NMR Data. University of Wisconsin. Available at: [Link]

-

PubChem. (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine. National Center for Biotechnology Information. Available at: [Link]

-

ProQuest. Sensing chiral amines via supramolecular chemistry and circular dichroism spectrometry. Available at: [Link]

-

Creese, M. J., et al. Gas-phase fragmentation characteristics of benzyl-aminated lysyl-containing tryptic peptides. Journal of the American Society for Mass Spectrometry. (2010). Available at: [Link]

-

American Chemical Society. Identifying Unknown Fluorine-Containing Compounds in Environmental Samples Using 19F NMR and Spectral Database Matching. (2023). Available at: [Link]

-

Master Organic Chemistry. Infrared (IR) Spectroscopy: A Quick Primer On Interpreting Spectra. (2016). Available at: [Link]

-

Roberts, G. C. K. Fluorine NMR. Encyclopedia of Life Sciences. (2001). Available at: [Link]

-

MassBank. Benzylamine. Available at: [Link]

-

Chemistry Steps. Interpreting IR Spectra - A Quick Guide. Available at: [Link]

-

Park, M., et al. Simultaneous quantitative determination of 2-fluoro-2-oxo-phenylcyclohexylethylamine, methylenedioxymethamphetamine and ketamine in postmortem blood using liquid chromatography-tandem mass spectrometry. PubMed. Available at: [Link]

-

YouTube. Introduction to IR Spectroscopy - Amines. (2012). Available at: [Link]

-

ResearchGate. An Overview of Fluorine NMR. Available at: [Link]

-

MDPI. Chiral Drug Analysis in Forensic Chemistry: An Overview. (2021). Available at: [Link]

-

Spectroscopy Online. FT-IR Titration Unveils New Insights into Protonated Mono and Polyamine Solutions. (2023). Available at: [Link]

-

PubMed. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines. Available at: [Link]

-

Anasazi Instruments. Active Nuclei Fluorine-19 NMR Spectroscopy. Available at: [Link]

-

ResearchGate. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines | Request PDF. (2005). Available at: [Link]

-

ResearchGate. 1 H-NMR spectra of 2-phenylethylamine with host cone-3. (2012). Available at: [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. biophysics.org [biophysics.org]

- 3. Active Nuclei Fluorine-19 NMR Spectroscopy - Anasazi Instruments [aiinmr.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. 19Flourine NMR [chem.ch.huji.ac.il]

- 6. orgchemboulder.com [orgchemboulder.com]

- 7. Interpreting IR Spectra [chemistrysteps.com]

- 8. spectroscopyeurope.com [spectroscopyeurope.com]

- 9. masterorganicchemistry.com [masterorganicchemistry.com]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Fragmentation mechanisms of protonated benzylamines. Electrospray ionisation-tandem mass spectrometry study and ab initio molecular orbital calculations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. An unprecedented rearrangement in collision-induced mass spectrometric fragmentation of protonated benzylamines - PubMed [pubmed.ncbi.nlm.nih.gov]

The Strategic Deployment of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine Hydrochloride in Modern Drug Discovery

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride stands as a pivotal chiral building block in contemporary medicinal chemistry. Its strategic importance lies in the unique combination of a stereochemically defined amine and an ortho-trifluoromethylated phenyl ring. This guide provides an in-depth exploration of the compound's intrinsic properties and its versatile applications in the synthesis of novel therapeutics. We will dissect the rationale behind its use, from enhancing metabolic stability and receptor binding affinity to its role in constructing complex molecular architectures. This document serves as a technical resource, offering detailed synthetic protocols, mechanistic insights, and a forward-looking perspective on its potential research applications for professionals engaged in the intricate process of drug development.

The Molecular Blueprint: Understanding the Core Attributes

At the heart of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride's utility are the distinct physicochemical properties imparted by its constituent parts: the chiral ethylamine moiety and the trifluoromethyl group positioned at the ortho position of the phenyl ring.

The Trifluoromethyl Group's Influence: The trifluoromethyl (-CF3) group is a cornerstone of modern medicinal chemistry, often employed to enhance a drug candidate's profile.[1][2] Its strong electron-withdrawing nature and high lipophilicity can profoundly impact a molecule's metabolic stability, bioavailability, and binding affinity.[1][2] The carbon-fluorine bond is exceptionally strong, rendering the -CF3 group resistant to metabolic degradation, particularly by cytochrome P450 enzymes.[2] This increased stability can lead to a longer in-vivo half-life and a more predictable pharmacokinetic profile.

The Significance of Chirality: Chiral amines are fundamental components of a vast array of pharmaceuticals and bioactive natural products.[3] The specific three-dimensional arrangement of atoms in (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is crucial for its interaction with biological targets, which are themselves chiral. Employing a single enantiomer like the (R)-isomer is critical in drug design to ensure selective interaction with the desired receptor or enzyme, thereby maximizing therapeutic efficacy and minimizing off-target effects.

Synthetic Pathways: Accessing the Chiral Amine

The synthesis of enantiomerically pure (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride can be approached through two primary strategies: asymmetric synthesis or the resolution of a racemic mixture.

Asymmetric Synthesis: A Direct Enantioselective Approach

Direct asymmetric synthesis offers an elegant and efficient route to the desired enantiomer, avoiding the loss of 50% of the material inherent in classical resolution.

Enzymatic catalysis, particularly with transaminases, has emerged as a powerful and green method for the synthesis of chiral amines.[3] A highly relevant example is the synthesis of the structurally analogous (R)-1-[3,5-bis(trifluoromethyl)phenyl]ethanamine using an R-ω-transaminase (ATA117).[3][4] This biocatalytic approach can be adapted for the synthesis of our target compound.

Protocol 1: Proposed Biocatalytic Synthesis of (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine

Objective: To asymmetrically synthesize (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine from 2-(trifluoromethyl)acetophenone using a transaminase.

Materials:

-

2-(Trifluoromethyl)acetophenone

-

R-ω-transaminase (e.g., ATA117)

-

Isopropylamine hydrochloride (amine donor)

-

Pyridoxal 5'-phosphate (PLP) (cofactor)

-

Dimethyl sulfoxide (DMSO)

-

Tris-HCl buffer (pH 9.0)

-

Ethyl acetate

-

Saturated sodium bicarbonate solution

-

Anhydrous magnesium sulfate

-

Hydrochloric acid (in a suitable solvent like diethyl ether or isopropanol)

Procedure:

-

In a temperature-controlled reaction vessel, prepare a solution of Tris-HCl buffer (0.1 M, pH 9.0).

-

Add 2-(trifluoromethyl)acetophenone to a final concentration of 43 mM.

-

Add isopropylamine hydrochloride to a final concentration of 215 mM.

-

Add PLP to a final concentration of 1 mM.

-

Add DMSO to a final concentration of 15% (v/v) to aid in substrate solubility.

-

Initiate the reaction by adding the R-ω-transaminase to a final concentration of 15 mg/mL.

-

Maintain the reaction at 40°C with gentle agitation for 24 hours.

-

Monitor the reaction progress by HPLC or GC.

-

Upon completion, quench the reaction by adding an equal volume of ethyl acetate.

-

Basify the aqueous layer with a saturated sodium bicarbonate solution to a pH of >10.

-

Extract the aqueous layer three times with ethyl acetate.

-

Combine the organic layers, dry over anhydrous magnesium sulfate, and filter.

-

Concentrate the organic phase under reduced pressure to yield the free amine.

-

Dissolve the crude amine in a minimal amount of a suitable solvent (e.g., diethyl ether) and add a solution of hydrochloric acid to precipitate the hydrochloride salt.

-

Filter and dry the resulting solid to obtain (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride.

Expected Outcome: High enantiomeric excess (>99%) and good yield, based on analogous reactions.[3][4]

Diagram 1: Biocatalytic Asymmetric Amination Workflow

Caption: Overview of potential research directions for the title compound.

Conclusion

(R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride is more than just a chemical intermediate; it is a strategic tool for the modern medicinal chemist. Its unique combination of a chiral center and a trifluoromethyl group offers a powerful platform for the design and synthesis of novel therapeutic agents with improved pharmacological profiles. The synthetic routes outlined in this guide, particularly the biocatalytic approach, provide efficient and sustainable methods for accessing this valuable building block. As the demand for more effective and safer drugs continues to grow, the judicious application of well-designed chiral intermediates like (R)-1-(2-(Trifluoromethyl)phenyl)ethanamine hydrochloride will undoubtedly play a crucial role in advancing the frontiers of drug discovery.

References

-

Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. Molecules, 27(21), 7401. Available at: [Link]

- Vicente, J. B., & Queiroz, M. J. R. P. (2020). Enzymatic enantiomeric resolution of phenylethylamines structurally related to amphetamine. Organic & Biomolecular Chemistry, 18(30), 5859-5867.

-

Wu, Y., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Journal of the American Chemical Society, 134(35), 14334–14337. Available at: [Link]

- Wu, Y., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Journal of the American Chemical Society, 134(35), 14334-7.

- Chiralpedia. (2023). Part 6: Resolution of Enantiomers.

-

Wu, Y., & Deng, L. (2012). Asymmetric synthesis of trifluoromethylated amines via catalytic enantioselective isomerization of imines. Brandeis ScholarWorks. Available at: [Link]

- Marques, M. M. B., et al. (2022). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Pharmaceuticals, 15(3), 339.

-

Snape, T. J., et al. (2021). Effective asymmetric preparation of (R)-1-[3-(trifluoromethyl)phenyl]ethanol with recombinant E. coli whole cells in an aqueous Tween-20/natural deep eutectic solvent solution. AMB Express, 11(1), 127. Available at: [Link]

- Abdel-Magid, A. F., et al. (1986). Synthesis and biological activity of fluoroalkylamine derivatives of narcotic analgesics. Journal of Medicinal Chemistry, 29(9), 1788-1795.

-

Li, Y., et al. (2022). Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions. MDPI. Available at: [Link]

- Iannitelli, A., et al. (2021). Synthesis of Novel Tryptamine Derivatives and Their Biological Activity as Antitumor Agents. Molecules, 26(3), 633.

- BenchChem. (n.d.).

- Chemistry LibreTexts. (2023). 5.8: Racemic Mixtures and the Resolution of Enantiomers.

-

Orlińska, B., et al. (2021). Intensification of Double Kinetic Resolution of Chiral Amines and Alcohols via Chemoselective Formation of a Carbonate–Enzyme Intermediate. International Journal of Molecular Sciences, 22(11), 5946. Available at: [Link]

- Wawrzyniak, P., & Zaprutko, L. (2022). Biological Activity of Naturally Derived Naphthyridines. Molecules, 27(13), 4241.

- Kaviani, R., et al. (2023).

-

Wang, Y., et al. (2023). Strategies for chiral separation: from racemate to enantiomer. Chemical Society Reviews, 52(18), 6299-6331. Available at: [Link]

- Grala, A., et al. (2022). The Application of Two-Phase Catalytic System in Enantioselective Separation of Racemic (R,S)-1-Phenylethanol. International Journal of Molecular Sciences, 23(19), 11628.

- Ng, X. N., et al. (2022). Ethnobotany, Phytochemistry, and Biological Activities of the Genus Cordyline. Plants, 11(15), 1960.

Sources

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Efficient Synthesis of Key Chiral Intermediate in Painkillers (R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethanamine by Bienzyme Cascade System with R-ω-Transaminase and Alcohol Dehydrogenase Functions [mdpi.com]

A Technical Guide to the Biological Activity of Ortho-Trifluoromethyl Phenyl Ethanamine Derivatives

Audience: Researchers, scientists, and drug development professionals.

Executive Summary

The phenethylamine scaffold is a cornerstone of neuropharmacology, while the strategic incorporation of fluorine, particularly the trifluoromethyl (-CF3) group, has become a central tactic in modern medicinal chemistry. This guide delves into the confluence of these two elements, focusing specifically on the biological activities of ortho-trifluoromethyl phenyl ethanamine derivatives. The placement of the -CF3 group at the ortho position imparts unique physicochemical properties, including enhanced metabolic stability and lipophilicity, which are critical for drug candidates targeting the central nervous system (CNS) and for overcoming microbial resistance.[1][2] We will explore the synthesis, diverse pharmacological profile—spanning CNS, antimicrobial, and other potential therapeutic areas—and the critical structure-activity relationships that govern the efficacy of this promising class of compounds. This document serves as a technical resource, synthesizing current knowledge and providing detailed experimental frameworks to guide future research and development.

The Ortho-Trifluoromethyl Phenyl Ethanamine Scaffold: A Privileged Structure

The core structure, 1-(2-(trifluoromethyl)phenyl)ethanamine, represents a class of chiral amines whose biological properties are profoundly influenced by the ortho-trifluoromethyl substituent.[3] The trifluoromethyl group is a powerful modulator of molecular properties for several key reasons:

-

Metabolic Stability: The carbon-fluorine bond is exceptionally strong, making the -CF3 group resistant to oxidative metabolism by cytochrome P450 enzymes. This often leads to an improved pharmacokinetic profile and a longer biological half-life.[2]

-

Enhanced Lipophilicity: The -CF3 group significantly increases the lipophilicity of a molecule, which can enhance its ability to cross biological membranes, including the blood-brain barrier. This property is particularly advantageous for developing drugs that act on the central nervous system.[1][2]

-

Electronic Effects: As a potent electron-withdrawing group, the ortho--CF3 moiety influences the acidity (pKa) of the ethanamine's amino group and modulates the electron density of the aromatic ring, thereby affecting interactions with biological targets like receptors and enzymes.[1]

-

Conformational Control: The steric bulk of the ortho--CF3 group can restrict the rotation of the phenyl ring relative to the ethylamine side chain. This conformational locking can lead to higher binding affinity and selectivity for a specific receptor conformation.